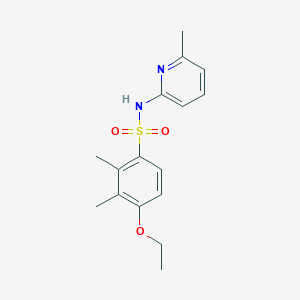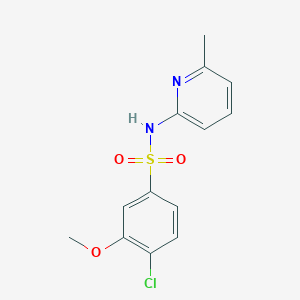![molecular formula C16H17NO5S B497973 3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid CAS No. 915933-92-5](/img/structure/B497973.png)
3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C16H17NO5S It is characterized by the presence of a benzoic acid moiety linked to a sulfonamide group, which is further connected to a methoxy-dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:
Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonylation of 4-methoxy-2,3-dimethylaniline using a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.
Coupling with Benzoic Acid Derivative: The sulfonamide intermediate is then coupled with a benzoic acid derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-{[(4-Hydroxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid.
Reduction: Formation of 3-{[(4-Methoxy-2,3-dimethylphenyl)sulfanyl]amino}benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study enzyme interactions due to its sulfonamide group.
Medicine: Investigated for its potential as an anti-inflammatory agent due to its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The sulfonamide group can interact with enzymes that have sulfonamide-binding sites, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with the arachidonic acid pathway, reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 4-Methoxyphenylboronic acid
Uniqueness
3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy-dimethylphenyl ring provides steric hindrance, affecting its interaction with biological targets, while the sulfonamide group offers potential for enzyme inhibition.
Propiedades
IUPAC Name |
3-[(4-methoxy-2,3-dimethylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-11(2)15(8-7-14(10)22-3)23(20,21)17-13-6-4-5-12(9-13)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWQXUZMFYDPHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid](/img/structure/B497891.png)
![2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497892.png)
![2-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497894.png)

![2-{[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497899.png)

![2-{[(5-tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497902.png)
![2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497903.png)






